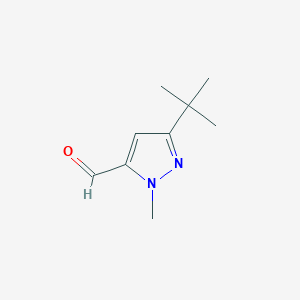![molecular formula C16H14N2OS B2785284 4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 325986-76-3](/img/structure/B2785284.png)
4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mécanisme D'action
Target of Action
The primary targets of the compound “4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide” are currently unknown. This compound belongs to the class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . Benzothiazoles and their derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Benzothiazoles typically interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The specific interactions of “this compound” with its targets would depend on the nature of these targets and the specific biochemical environment.
Result of Action
Benzothiazoles are known to exhibit a variety of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities . The specific effects of “this compound” would depend on its specific targets and mode of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 2-aminothiophenol with a substituted benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate benzothiazole, which is then further reacted with a substituted benzoyl chloride to yield the final product. Common reagents used in this synthesis include molecular iodine as a mild Lewis acid catalyst, which facilitates the reaction without the need for toxic solvents or high temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: The compound has shown promise in the treatment of diseases such as tuberculosis and cancer due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide
- N-[(2Z)-4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(1-piperidinylsulfonyl)benzamide
- 2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-phenylethanone
Uniqueness
4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl and 3-methyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .
Propriétés
IUPAC Name |
4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-7-9-12(10-8-11)15(19)17-16-18(2)13-5-3-4-6-14(13)20-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVAASYAAGZEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)


![Rac-2-chloro-n-[(2r,3s)-2-(1-ethyl-1h-pyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2785212.png)


![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)


![2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide](/img/structure/B2785223.png)

